N-[3-chloro-4-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide
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Overview
Description
The compound is a derivative of isochromene, a bicyclic aromatic organic compound. It has a trifluoromethyl group (-CF3) and a chloro group (-Cl) attached to the phenyl ring . Trifluoromethylated organic compounds are known for their high stability and are often used in pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present. For example, the trifluoromethyl group is known for its high electronegativity and can influence the reactivity of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s stability and lipophilicity .Scientific Research Applications
Inhibition of NF-kappaB and AP-1 Gene Expression :Research by Palanki et al. (2000) focused on structure-activity relationship studies of a compound similar in structure to the one . This compound was found to be an inhibitor of transcription mediated by both NF-kappaB and AP-1 transcription factors. Modifications to the compound's structure aimed to improve oral bioavailability and showed that certain substitutions could maintain or enhance activity, whereas others resulted in a loss of activity (Palanki et al., 2000).
Impact on Dihydroorotate Dehydrogenase :The study by Knecht and Löffler (1998) explored the effects of leflunomide and its active metabolite A77-1726, which share structural similarities with the compound . These compounds were found to have strong inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme critical in pyrimidine nucleotide synthesis. This inhibition is crucial for understanding the compound's potential impact on immune cell functions (Knecht & Löffler, 1998).
Antimicrobial Activity :Bąk et al. (2020) synthesized and characterized novel derivatives of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide, including compounds structurally related to the one . They found that some derivatives displayed significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis (Bąk et al., 2020).
Crystal Structure Analysis :Studies like those conducted by Zhong et al. (2010) and Özer et al. (2009) have focused on the crystal structure of carboxamide derivatives similar to the compound . These studies provide insights into the molecular arrangements and stability of such compounds, which are essential for understanding their potential applications in drug design and material science (Zhong et al., 2010); (Özer et al., 2009).
Polymer Science Applications :Research by Mochizuki et al. (1994) and others explored the use of carboxamide derivatives in polymer science. These studies involve the synthesis of polymers for various applications, including high-temperature stability and unique optical properties, indicating the potential use of the compound in materials science and engineering (Mochizuki et al., 1994).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[3-chloro-4-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3NO3/c18-13-8-10(5-6-12(13)17(19,20)21)22-15(23)14-7-9-3-1-2-4-11(9)16(24)25-14/h1-6,8,14H,7H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYLEURJKJTYIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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